1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol
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Overview
Description
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzene and 5-methylbenzaldehyde.
Reaction Conditions: The key steps involve the formation of the difluoromethoxy group and the subsequent attachment of the ethan-1-ol moiety.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Scientific Research Applications
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)-5-methylphenyl]ethan-1-ol can be compared with similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6-3-4-9(14-10(11)12)8(5-6)7(2)13/h3-5,7,10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCZXPJMACSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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